Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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Description
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Synthesis of Pyrido and Thieno Pyrimidines : Compounds related to Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate have been utilized in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds are significant due to their potential as synthons for further chemical modifications, leading to a wide range of heterocyclic compounds with potential biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antihypertensive and Anti-ulcer Activities : Dihydropyrimidines, structurally related to the compound , have been synthesized and tested for antihypertensive and anti-ulcer activities. These studies highlight the potential therapeutic applications of such compounds, demonstrating the importance of structural modifications to enhance biological activity (Rana, Kaur, & Kumar, 2004; Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Analgesic Properties : Research on the modification of the pyridine moiety in similar compounds suggests that such modifications can lead to enhanced analgesic properties. This indicates the potential for designing new analgesics based on structural analogs of Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activities and Potential Applications
Antimicrobial and Anti-inflammatory Activities : Thienopyrimidine derivatives, structurally similar to Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate, have been prepared and tested for antimicrobial and anti-inflammatory activities. These studies underscore the importance of such compounds in developing new therapies for infections and inflammatory conditions (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antibacterial Activity : Synthesized dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus. This highlights the potential application of these compounds in developing new antibacterial agents (Kostenko, Kaigorodova, Serdyuchenko, Terekhov, & Konyushkin, 2008).
properties
IUPAC Name |
benzyl 2,4-dichloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-11-6-7-20(8-12(11)18-14(17)19-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNHZAOTDBGMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC(=N2)Cl)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719229 |
Source
|
Record name | Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | |
CAS RN |
1370411-44-1 |
Source
|
Record name | Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2,4-dichloro-5,8-dihydro-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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